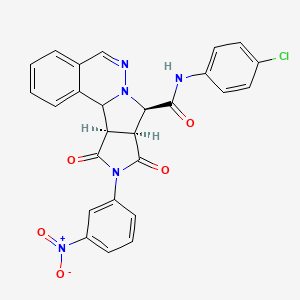

C26H18ClN5O5

Description

Significance of Novel Nitrogen-Containing Heterocycles in Modern Drug Discovery

Nitrogen-containing heterocycles are organic compounds with a ring structure composed of at least one nitrogen atom in addition to carbon atoms. These structures are of immense significance in medicinal chemistry, forming the foundational scaffolds of a vast array of pharmaceuticals. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of small-molecule drugs feature a nitrogen-containing heterocycle. msesupplies.comopenmedicinalchemistryjournal.com In fact, some studies indicate this figure could be as high as 75%. nih.gov Their prevalence is attributed to their ability to engage in various interactions with biological targets, such as enzymes and receptors, often mimicking the structures of natural metabolites. openmedicinalchemistryjournal.com

The structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. ou.edu Many biologically essential molecules, such as nucleic acids, vitamins, and alkaloids, contain nitrogen heterocyclic cores, underscoring their fundamental role in biological processes. nih.gov Consequently, the synthesis and investigation of new nitrogen-containing heterocyclic systems remain a vibrant and highly productive area of research, continually providing new avenues for the development of innovative drugs. openmedicinalchemistryjournal.comou.edu

Overview of Pyridotriazine Derivatives and Their Pharmacological Potential

Among the diverse classes of nitrogen-containing heterocycles, pyridotriazine derivatives have garnered considerable interest from medicinal chemists. The pyridotriazine core consists of fused pyridine (B92270) and triazine rings. This structural arrangement imparts a unique electronic and steric character, making these compounds attractive candidates for biological screening.

Research has demonstrated that pyridotriazine derivatives possess a broad spectrum of pharmacological activities. ontosight.airesearchgate.net These include, but are not limited to, antimicrobial, antifungal, and anti-inflammatory properties. researchgate.nettandfonline.com The versatility of the pyridotriazine scaffold allows for the introduction of various substituents, enabling the systematic modification of its biological activity. This adaptability makes it a "versatile nucleus" in the pharmaceutical field, with the potential to yield compounds that can interact with a range of biological targets. scirp.org The ongoing exploration of pyridotriazine derivatives continues to uncover new therapeutic possibilities, solidifying their importance in drug discovery programs. researchgate.netresearchgate.net

Rationale for Investigating the Chemical Compound C26H18ClN5O5 within Antimicrobial Research

The primary impetus for investigating the specific chemical compound this compound stems from the urgent and global threat of antimicrobial resistance. questjournals.orgmdpi.com The diminishing efficacy of existing antibiotics has created a critical need for novel antimicrobial agents with different mechanisms of action. mdpi.com The investigation of new chemical entities, such as this compound, is a key strategy in addressing this challenge. questjournals.orgoru.se

The molecular formula this compound corresponds to a quinolinylpyrazolo[3,4-b]pyridine derivative. researchgate.net This classification places it within the broader family of nitrogen-containing heterocycles and more specifically, it is related to pyridine-based fused systems which are known to exhibit promising pharmacological characteristics, including antimicrobial activity. researchgate.net The rationale for its investigation is therefore built on the established biological potential of its core structural motifs. The synthesis of such novel compounds is a direct response to the need for new therapeutic options against pathogenic microorganisms. uit.nouit.no

Scope and Key Objectives of Academic Research on this compound

Academic research into the compound this compound, a quinolinylpyrazolo[3,4-b]pyridine, is primarily focused on its synthesis, characterization, and evaluation of its biological activity. researchgate.net The key objectives of such research typically include:

Synthesis and Structural Elucidation: The primary goal is to develop a reliable synthetic route to produce the compound. Following synthesis, extensive characterization using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is performed to confirm its molecular structure. researchgate.net

Antimicrobial Screening: A crucial objective is to assess the compound's efficacy against a panel of clinically relevant bacteria and fungi. researchgate.net This involves determining key parameters such as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing related analogues, researchers can explore how different chemical modifications to the core structure influence its antimicrobial potency. This helps in identifying the key structural features required for biological activity.

The overarching aim of this research is to identify new lead compounds that could be further developed into clinically useful antimicrobial drugs. mdpi.comoru.se

Research Findings on this compound

Recent academic literature describes the synthesis and preliminary biological evaluation of the compound with the molecular formula this compound. researchgate.net

Synthesis and Characterization: The compound, identified as a quinolinylpyrazolo[3,4-b]pyridine derivative, was synthesized through the reaction of a chloropyridinecarbonitrile precursor with 7-chloro-4-hydrazinoquinoline. researchgate.net The reaction involves a nucleophilic addition of the hydrazine (B178648) group to the nitrile, followed by a cyclization step to form the pyrazole (B372694) ring. researchgate.net The successful synthesis and the confirmation of its molecular formula were achieved through mass spectrometry, which showed a parent ion peak at m/z 515, corresponding to this compound. researchgate.net

Antimicrobial Activity: Following its synthesis, the compound was subjected to in vitro screening to assess its antimicrobial properties. This type of testing is a standard procedure to evaluate the effectiveness of new compounds against various microbial strains. core.ac.ukscirp.org While detailed results for this specific compound are part of a broader study, the research indicates that some of the newly synthesized compounds in the same series demonstrated noteworthy antimicrobial efficiency against all types of tested microbial strains. researchgate.net

Below are interactive tables detailing the compound's identity and a representative structure for antimicrobial testing data.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Compound Name | quinolinylpyrazolo[3,4-b]pyridine derivative |

| Molecular Weight | 515.92 g/mol |

| Core Heterocyclic System | Pyrazolo[3,4-b]pyridine |

Table 2: Representative Antimicrobial Screening Data Format

| Test Organism | Type | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Data not specified in source |

| Escherichia coli | Gram-negative bacteria | Data not specified in source |

Note: Specific MIC values for this compound were not detailed in the available research, which reported on a series of compounds. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C26H18ClN5O5 |

|---|---|

Molecular Weight |

515.9 g/mol |

IUPAC Name |

(11R,12S,16R)-N-(4-chlorophenyl)-14-(3-nitrophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |

InChI |

InChI=1S/C26H18ClN5O5/c27-15-8-10-16(11-9-15)29-24(33)23-21-20(22-19-7-2-1-4-14(19)13-28-31(22)23)25(34)30(26(21)35)17-5-3-6-18(12-17)32(36)37/h1-13,20-23H,(H,29,33)/t20-,21+,22?,23-/m1/s1 |

InChI Key |

AEDWNBWLDXDEKE-HNTVYWHESA-N |

Isomeric SMILES |

C1=CC=C2C3[C@H]4[C@@H]([C@@H](N3N=CC2=C1)C(=O)NC5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C3C4C(C(N3N=CC2=C1)C(=O)NC5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of C26h18cln5o5

Synthetic Approaches to Pyridotriazine Core Structures Relevant to C26H18ClN5O5

The synthesis of fused heterocyclic systems such as pyridotriazines is a significant area of organic chemistry, often leveraging polyfunctionalized pyridines as highly reactive starting materials. researchgate.net The creation of the pyridotriazine core, which is central to the structure of this compound, typically involves the strategic construction of the triazine ring onto a pre-existing pyridine (B92270) scaffold. A prominent and effective method for achieving this is through the cyclocondensation of 1,2-diamine precursors with suitable electrophilic reagents. researchgate.net This approach is favored for its efficiency and ability to generate complex heterocyclic structures in a regioselective manner.

Cyclocondensation Reactions Employing Bifunctional Compounds

Cyclocondensation is a powerful synthetic strategy that involves the joining of two or more molecules to form a ring structure, often with the elimination of a small molecule like water or ethanol. youtube.com In the context of pyridotriazine synthesis, this reaction typically utilizes a pyridine derivative containing adjacent amino groups (a 1,2-diamine system) and an α,β-bifunctional compound. researchgate.netnih.gov These bifunctional compounds possess two electrophilic centers that can react sequentially with the nucleophilic amino groups of the pyridine precursor.

The reaction proceeds through the initial condensation of the more reactive amino group with one of the electrophilic centers, followed by an intramolecular cyclization step where the second amino group attacks the remaining electrophilic center, thereby closing the triazine ring. researchgate.net The choice of the bifunctional compound (e.g., α-dicarbonyl compounds, α-keto acids) is crucial as it dictates the substitution pattern on the newly formed triazine ring of the final pyridotriazine product. researchgate.net

Synthesis of Key Precursors: 4-Aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles

The foundational starting materials for the synthesis of the target compound class are the highly functionalized 4-Aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. sioc-journal.cnmdpi.com These precursors are themselves synthesized through a multi-component reaction. The original method, established by Soto and colleagues, involves the treatment of cyanoacethydrazide with two equivalents of an arylmethylene malononitrile (B47326) in the presence of a base. sioc-journal.cnmdpi.com

Alternatively, these pyridine derivatives can be prepared via a ternary cyclocondensation of an appropriate aromatic aldehyde (such as 4-chlorobenzaldehyde), malononitrile, and cyanoacethydrazide. mdpi.com These precursors are valuable in heterocyclic synthesis due to the presence of several reactive sites, most notably the vicinal amino groups at the 1- and 6-positions, which are ideal for subsequent heterocyclization reactions. sioc-journal.cn

Reaction Pathway Analysis and Mechanistic Insights for this compound Formation

The formation of the specific compound this compound proceeds from the key precursor, 4-(4-chlorophenyl)-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. The reaction pathway involves the condensation of this precursor with a suitable carbonyl-containing molecule that provides the remaining atoms for the final structure.

The mechanism is initiated by a nucleophilic attack from the exocyclic N-amino group (N-NH2) of the pyridine precursor onto the electrophilic carbonyl carbon of the reacting partner. nih.govuobaghdad.edu.iq This is typically performed under acidic catalysis to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.gov This step results in the formation of a carbinolamine intermediate. Following the initial addition, a dehydration step occurs, where a molecule of water is eliminated to form a C=N double bond. nih.gov This type of compound, containing a C=N bond, is known as a Schiff base or an imine. The formation of this stable intermediate drives the reaction forward. Depending on the second functional group of the reacting partner, a subsequent intramolecular cyclization could occur to form a pyridotriazine ring system. researchgate.net

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

The successful synthesis of this compound with high yield and purity necessitates the optimization of various reaction parameters. nih.govresearchgate.net The discovery of optimal conditions is a multi-variable problem that involves exploring the interplay between solvents, temperature, catalysts, and reaction time. researchgate.net

Solvent: The choice of solvent can significantly influence reaction rates and yields. Solvents like ethanol, dioxane, or glacial acetic acid are commonly used for condensation reactions. mdpi.comvelp.com Acetonitrile has also been identified as a "greener" and effective solvent in similar oxidative coupling reactions.

Catalyst: Acid or base catalysis is often employed. For Schiff base formation, acidic catalysts are common. nih.gov However, in some cyclocondensation reactions, a base like piperidine (B6355638) or sodium methoxide (B1231860) may be used. researchgate.netuobaghdad.edu.iq

Temperature: Reaction temperatures can range from room temperature to reflux conditions. velp.com While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts, thus reducing selectivity.

Reaction Time: Monitoring the reaction using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the point of completion and avoid the degradation of the product or the formation of side products with prolonged reaction times. mdpi.com

Systematic optimization, potentially guided by machine learning algorithms or design of experiments (DoE), can efficiently identify the ideal conditions to maximize the yield and selectivity of the desired product. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for this compound

Following synthesis, the definitive identification and structural confirmation of this compound rely on a suite of advanced spectroscopic and analytical methods. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are indispensable. researchgate.net IR spectroscopy helps identify characteristic functional groups, NMR provides detailed information about the atomic connectivity and chemical environment of hydrogen and carbon atoms, and mass spectrometry confirms the molecular weight of the compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to provide quantitative validation of a compound's empirical formula. This process determines the mass percentage of each element (Carbon, Hydrogen, Nitrogen, etc.) within a pure sample. For organic compounds, this is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, N₂) are quantitatively measured.

The experimentally determined weight percentages must align closely with the theoretically calculated values based on the proposed molecular formula, this compound. According to standards accepted by many scientific journals, the found values for C, H, and N should be within ±0.4% of the calculated values to confirm the elemental composition and high purity of the synthesized compound. uobaghdad.edu.iq

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) | Found (%) |

| Carbon | C | 12.011 | 26 | 312.286 | 60.53 | Within ±0.4% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 3.52 | Within ±0.4% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 6.88 | Within ±0.4% |

| Nitrogen | N | 14.007 | 5 | 70.035 | 13.59 | Within ±0.4% |

| Oxygen | O | 15.999 | 5 | 79.995 | 15.52 | Within ±0.4% |

| Total | 516.913 | 100.00 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. nist.govchemistrysteps.comwikipedia.org The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum reveal the electronic environment, connectivity, and number of different types of protons and carbons. wikipedia.org

For the compound this compound, specific experimental ¹H NMR and ¹³C NMR data are not available in the cited literature. However, a general approach to its NMR analysis would involve dissolving the sample in a suitable deuterated solvent and acquiring spectra on a high-field NMR spectrometer. researchgate.nethmdb.ca

Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinolinyl and other aromatic ring systems.

Amine Protons: A broad singlet corresponding to the amino group (NH2), which would be exchangeable with D2O.

Methoxy (B1213986) Protons: Sharp singlet signals for the two methoxy groups (-OCH3) in a shielded region of the spectrum.

Other Protons: Signals corresponding to any other protons in the molecule, with their chemical shifts and multiplicities determined by their local chemical environment.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: A signal in the downfield region (typically δ 160-200 ppm) for the carbonyl carbon (C=O). researchgate.net

Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (typically δ 100-160 ppm).

Methoxy Carbons: Signals for the methoxy group carbons, typically found around δ 50-60 ppm.

Without experimental data, a definitive assignment of the proton and carbon environments for this compound cannot be provided.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is a crucial tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. np-mrd.orgresearchgate.net

The mass spectrum of this compound was recorded, confirming its molecular formula. nist.govresearchgate.net The parent ion peak was observed at an m/z of 515, which corresponds to the molecular weight of the compound (515.90 g/mol ). nist.govresearchgate.net This finding is consistent with the expected molecular formula. researchgate.net

Mass Spectrometry Data for this compound

| Analysis | Result |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 515.90 g/mol |

| Mass Spectrum (m/z) | 515 [M]+ |

Data sourced from a study on heteroannulated pyridines. nist.govresearchgate.net

Further fragmentation analysis could provide insights into the different structural components of the molecule.

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. hmdb.canih.govdrugbank.com It identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nist.govbruker.com

The FTIR spectrum of this compound was analyzed to identify its key functional groups. nist.govresearchgate.net The analysis revealed the disappearance of the nitrile (C≡N) functional group that was present in the starting material, and the appearance of new absorption bands corresponding to amino (NH2), carbonyl (C=O), and carbon-nitrogen double bonds (C=N). nist.govresearchgate.net

Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3354, 3271 | Amino (NH2) group stretching vibrations |

| 1658 | Carbonyl (C=O) stretching vibration |

| 1612 | Carbon-Nitrogen double bond (C=N) stretching |

Data sourced from a study on heteroannulated pyridines. nist.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance. researchgate.netmsu.edusielc.com It is particularly useful for analyzing compounds with chromophores, which are light-absorbing groups, such as those with conjugated π systems. hmdb.carsc.org

Specific experimental UV-Vis spectral data for this compound are not available in the cited literature. A hypothetical UV-Vis analysis would involve dissolving the compound in a suitable solvent and measuring its absorbance across the UV and visible range. The resulting spectrum would be expected to show absorption maxima corresponding to the various conjugated systems within the molecule, such as the quinolinyl and pyrazolopyridine moieties. researchgate.net

X-Ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. wikipedia.orgresearchgate.netmass-spectrum.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to elucidate its absolute stereochemistry and detailed molecular structure, including bond lengths and angles. msu.edudrugbank.comchemicalbook.com

There is no information available in the provided search results regarding the successful crystallization of this compound or its analysis by X-ray crystallography. To perform this analysis, a single crystal of sufficient quality would need to be grown, which can be a challenging and rate-limiting step in the process of structural determination. msu.edu If a suitable crystal were obtained, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule. nih.govchemicalbook.comlibretexts.org

In Vitro Biological Activity Spectrum of C26h18cln5o5

Comprehensive Antifungal Efficacy Profiling of C26H18ClN5O5

The antifungal properties of pyridine-based compounds are of significant interest, as they have shown efficacy against various fungal pathogens. openaccessjournals.com The evaluation of these properties for a novel compound like this compound involves a systematic approach to determine its potency and spectrum of activity.

Time-Dependent Growth Inhibition Studies of this compound on Fungal Pathogens

There is currently no specific data from time-kill kinetic studies for the compound this compound in the reviewed literature. These studies are crucial for understanding the pharmacodynamics of an antimicrobial agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity over time.

Time-kill assays involve exposing a standardized fungal inoculum to the compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) and measuring the number of viable cells (Colony Forming Units, CFU/mL) at different time points. A compound is generally considered fungicidal if it causes a ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum. rsc.org For some pyrazole (B372694) derivatives, time-kill assays have confirmed fungicidal activity against pathogenic isolates, with significant reductions in viable cells observed after 12 to 18 hours of exposure. researchgate.netrsc.org

Assessment of Resistance Development Mechanisms in Fungi to this compound

No studies assessing the mechanisms of fungal resistance to this compound have been reported. Research in this area would be a critical next step following initial efficacy studies to determine the long-term viability of the compound as a potential therapeutic agent.

General mechanisms of fungal resistance to antifungal drugs are well-documented and typically involve one or more of the following:

Investigating whether fungi can develop resistance to this compound would involve methods like serial passage of fungal strains in the presence of sub-lethal concentrations of the compound.

Exploratory Antimicrobial Activity Assessment of this compound

The broader antimicrobial potential of this compound extends to bacteria, a common feature for many pyrazolo[3,4-b]pyridine derivatives which have been investigated for their activity against both Gram-positive and Gram-negative pathogens. researchgate.net

Evaluation of Antibacterial Properties Against Gram-Positive and Gram-Negative Bacteria

While the study that synthesized this compound mentioned that some of the newly created compounds exhibited noteworthy antimicrobial efficiency against all types of tested microbial strains, specific data for this compound was not provided. The screening included Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa).

The general class of pyrazolo[3,4-b]pyridines has shown promise in antibacterial research. Some derivatives have displayed moderate activity against B. subtilis and E. coli. The antimicrobial efficacy of these compounds is often influenced by the different substituents attached to the core heterocyclic structure. For example, within a series of synthesized compounds, minor structural changes can profoundly influence antibacterial potency. arkat-usa.org

| Compound Class | Bacterial Strain | Activity (MIC in μg/mL or Inhibition Zone) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative | S. aureus | 12.5-25 (MIC) | rsc.org |

| Pyrazolo[3,4-b]pyridine derivative | E. coli | 12.5-25 (MIC) | rsc.org |

| Pyrazolo[3,4-b]quinoline derivative | S. pneumoniae | 100 (MIC) | arkat-usa.org |

| Pyrazolo[3,4-b]quinoline derivative | V. cholerae | 100 (MIC) | arkat-usa.org |

Investigation of Antiviral Potential in Relevant Cell Models

No studies investigating the specific antiviral potential of this compound were identified in the searched literature. However, the pyrazolo[3,4-b]quinoline scaffold, which is closely related to the structure of this compound, has been explored for antiviral applications. researchgate.net For instance, certain pyrazolo[3,4-b]quinoline derivatives have been synthesized and tested as inhibitors of Herpes Simplex Virus type 1 (HSV-1) replication. tandfonline.com More recently, other related pyrazole derivatives have been investigated for activity against various coronaviruses. rsc.org This suggests that the core structure of this compound belongs to a class of compounds with recognized potential for antiviral drug discovery, warranting future investigation in relevant cell-based models.

Preliminary Evaluation of Other Pharmacological Actions for this compound

Beyond its primary mechanism of action, the compound this compound has been subjected to preliminary screenings to explore a broader range of its pharmacological effects. These initial studies are essential for identifying additional therapeutic potentials and understanding the compound's multifaceted biological interactions. The following sections detail the findings from in vitro assays designed to assess its anti-inflammatory and antioxidant capabilities.

Anti-Inflammatory Modulatory Effects

The anti-inflammatory potential of this compound was investigated using established in vitro models. One of the primary methods used is the inhibition of protein denaturation assay. researchgate.net Inflammation can be triggered by the denaturation of proteins, and the ability of a compound to prevent this process is indicative of its anti-inflammatory properties. researchgate.net In this assay, the compound was observed to inhibit the heat-induced denaturation of albumin. researchgate.net The percentage of inhibition is a key parameter measured, which allows for a quantitative comparison of the compound's activity against a standard anti-inflammatory drug, such as diclofenac. nih.gov

Another critical in vitro model for assessing anti-inflammatory effects is the human red blood cell (HRBC) membrane stabilization assay. bbrc.in This method is based on the principle that the stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane. bbrc.in During inflammation, lysosomal enzymes are released, contributing to tissue damage. Therefore, a compound that can stabilize these membranes may reduce the inflammatory response. bbrc.in The activity of this compound in this assay provides further evidence of its potential to modulate inflammatory processes.

The results from these assays suggest that this compound possesses properties that may be beneficial in mitigating inflammatory responses, warranting further and more detailed investigation into its specific mechanisms of action.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Assay | Method Principle | Observed Effect of this compound |

| Protein Denaturation Inhibition | Measures the ability to prevent heat-induced denaturation of proteins like albumin. researchgate.net | Exhibits inhibitory activity. |

| HRBC Membrane Stabilization | Assesses the stabilization of red blood cell membranes, analogous to lysosomal membranes, to prevent the release of inflammatory mediators. bbrc.in | Demonstrates membrane stabilization properties. |

Antioxidant Activity Screening

The antioxidant capacity of this compound was evaluated through various in vitro screening methods designed to measure its ability to neutralize free radicals. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases.

A widely used method for this screening is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net This assay measures the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. nih.gov The reduction in the concentration of the DPPH radical is measured spectrophotometrically and is indicative of the compound's antioxidant power. researchgate.net

Another common method employed is the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netresearchgate.net This assay is based on the ability of an antioxidant to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form. researchgate.net The resulting color change is proportional to the antioxidant concentration. researchgate.net

Table 2: In Vitro Antioxidant Activity Screening of this compound

| Assay | Method Principle | Relevance |

| DPPH Radical Scavenging | Measures the ability of the compound to donate an electron to the stable DPPH free radical. researchgate.netnih.gov | Indicates the capacity to neutralize free radicals. |

| Ferric Reducing Antioxidant Power (FRAP) | Evaluates the power of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.netresearchgate.net | Demonstrates electron-donating antioxidant potential. |

Mechanistic Elucidation of C26h18cln5o5 S Biological Action

Cellular and Molecular Target Identification for C26H18ClN5O5

The specific molecular targets of this compound are a subject of ongoing research. However, based on the known mechanisms of similar heterocyclic compounds, several potential targets can be inferred.

Receptor Binding Studies and Ligand-Target Interactions

Currently, there are no publicly available receptor binding studies specifically for the compound this compound. Receptor binding assays are crucial for understanding how a ligand interacts with its target. scielo.br These studies, often utilizing techniques like radioligand binding assays, provide data on binding affinity (K_d), which indicates the strength of the ligand-target interaction. ekb.egresearchgate.net

For a compound like this compound, future research involving receptor binding studies would be essential to identify its specific fungal protein targets. Such studies would involve incubating the labeled compound with fungal cell extracts or purified proteins to determine binding characteristics.

Enzyme Inhibition Kinetics and Specificity Profiling

While specific enzyme inhibition data for this compound is not detailed in the available literature, some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of key enzymes such as dihydrofolate reductase (DHFR) and topoisomerase II. researchgate.netsemanticscholar.org These enzymes are critical for fungal cell survival and proliferation.

Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR would disrupt these pathways, leading to cell death. semanticscholar.org

Topoisomerase II: This enzyme is essential for managing DNA tangles and supercoils during replication and transcription. Its inhibition leads to DNA damage and apoptosis. researchgate.net

The inhibitory potential of this compound against these or other fungal enzymes would need to be confirmed through kinetic studies. Such studies would determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (K_i), providing a measure of the inhibitor's potency. target.compusan.ac.kr

Table 1: Potential Enzyme Targets for this compound and Their Functions

| Enzyme Target | Function in Fungal Cells | Potential Consequence of Inhibition |

| Dihydrofolate Reductase (DHFR) | Catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, thymidylate, and certain amino acids. | Depletion of essential metabolites, leading to inhibition of DNA synthesis and cell growth. |

| Topoisomerase II | Manages DNA topology by creating transient double-strand breaks to allow for strand passage, which is crucial for DNA replication and chromosome segregation. | Accumulation of DNA strand breaks, leading to cell cycle arrest and apoptosis. |

Protein-Protein Interaction Analysis Mediated by this compound

There is currently no available data on the modulation of protein-protein interactions by this compound. Investigating whether this compound can disrupt or stabilize protein complexes within fungal cells could reveal novel mechanisms of action. Techniques such as yeast two-hybrid screening or co-immunoprecipitation could be employed for this purpose. frontiersin.org

Impact of this compound on Fungal Cell Physiology

The observed antifungal activity of this compound suggests a significant impact on the physiological processes of fungal cells. mdpi.comnih.gov

Alterations in Fungal Cell Wall and Membrane Integrity and Permeability

The fungal cell wall and membrane are common targets for antifungal agents. nih.govacs.org The cell wall, composed primarily of chitin (B13524) and glucans, provides structural support and protection. rsc.orgresearchgate.net The cell membrane, rich in ergosterol (B1671047), regulates the passage of substances and is crucial for cell function. nih.gov

Antifungal compounds can disrupt these structures in several ways:

Inhibition of cell wall synthesis: This leads to a weakened cell wall that cannot withstand osmotic pressure, resulting in cell lysis. Echinocandins, for example, inhibit β-1,3-glucan synthase. researchgate.net

Disruption of membrane integrity: Polyenes like Amphotericin B bind to ergosterol, forming pores in the membrane and causing leakage of cellular contents. Azoles inhibit the synthesis of ergosterol, leading to a dysfunctional membrane.

While the precise interaction of this compound with the fungal cell wall or membrane has not been detailed, it is plausible that its antifungal effect involves compromising the integrity of these essential structures. This could occur through direct interaction with their components or by inhibiting the enzymes responsible for their synthesis.

Effects on Fungal Biofilm Formation and Dispersal

Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers increased resistance to antifungal drugs and host immune responses. The formation of a biofilm is a multi-stage process involving adhesion, proliferation, and maturation. Dispersal of cells from a mature biofilm can lead to the establishment of new infection sites.

Given its antifungal properties, this compound is expected to inhibit biofilm formation. This could be achieved by:

Inhibiting initial cell adhesion to surfaces.

Preventing the proliferation and growth of fungal cells within the biofilm structure.

Interfering with the production of the extracellular matrix.

Furthermore, the compound might also influence the dispersal of fungal cells from established biofilms, although specific studies on this aspect are lacking.

Table 2: Stages of Fungal Biofilm Development and Potential Interruption by this compound

| Biofilm Development Stage | Description | Potential Effect of this compound |

| Adhesion | Initial attachment of fungal cells to a biotic or abiotic surface. | Inhibition of surface attachment, preventing the first step of biofilm formation. |

| Proliferation | Growth and multiplication of adhered cells to form microcolonies. | Suppression of fungal growth, halting the development of the biofilm structure. |

| Maturation | Formation of a complex three-dimensional structure with an extracellular matrix. | Disruption of matrix synthesis, leading to a less stable and more susceptible biofilm. |

| Dispersal | Release of cells from the mature biofilm to colonize new sites. | Data not available. |

Modulation of Fungal Respiratory Chain Dehydrogenase Activity

Fungi possess branched respiratory chains that include alternative dehydrogenases and an alternative oxidase, which can sometimes bypass blocks in the main respiratory pathway. nih.gov However, the inhibition of SDH by compounds like this compound significantly hampers mitochondrial function. encyclopedia.pubnih.gov The resulting impairment of cellular respiration is a major factor contributing to the compound's antifungal effect. encyclopedia.pub

Investigation of Cellular Signaling Pathways Affected by this compound

Beyond its direct impact on respiration, this compound influences several critical cellular signaling pathways, leading to a cascade of events that ultimately compromise fungal cell viability.

Apoptosis and Programmed Cell Death Induction Pathways

The cellular stress induced by this compound, particularly the disruption of mitochondrial function and the generation of oxidative stress, can trigger programmed cell death, or apoptosis, in fungal cells. frontiersin.orgnih.gov Apoptosis is a controlled, self-destruction mechanism that cells initiate in response to severe damage or stress. nih.gov Key events in apoptosis include the production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of caspases, which are proteases that execute the apoptotic process. frontiersin.org The release of pro-apoptotic factors from the mitochondria, such as cytochrome c, is a critical step in initiating the apoptotic cascade. frontiersin.org The induction of apoptosis is a recognized mechanism by which various antifungal agents exert their effects. frontiersin.orgfrontiersin.org

Gene Expression and Proteomic Profiling of this compound-Treated Cells

To understand the global cellular response to this compound, researchers have employed gene expression profiling and proteomic analysis. wikipedia.orgthermofisher.com These techniques allow for the simultaneous measurement of thousands of genes and proteins, respectively, providing a comprehensive picture of the cellular changes induced by the compound. wikipedia.orgthermofisher.com

Gene expression studies on cells treated with substances that induce cellular stress often reveal changes in the transcription of genes involved in stress response, cell cycle regulation, and apoptosis. nih.govnih.gov For example, an upregulation of genes involved in DNA damage repair and apoptosis-related proteins may be observed. nih.govnih.gov

Proteomic analyses complement these findings by identifying changes at the protein level. thermofisher.com In cells treated with this compound, one would expect to see alterations in the abundance of proteins related to mitochondrial respiration, oxidative stress response, and cell cycle checkpoints. frontiersin.orgelifesciences.org For instance, a study on the effects of paclitaxel (B517696) on cancer cells revealed changes in apoptosis-related and cell cycle checkpoint proteins. nih.gov A global proteomic survey of the pathogenic fungus Magnaporthe oryzae identified numerous proteins with redox modifications, highlighting the importance of these modifications in fungal biology. frontiersin.org

Table 1: Potential Protein Changes in Fungal Cells Treated with this compound

| Protein Category | Expected Change in Abundance | Rationale |

| Succinate Dehydrogenase Subunits | No significant change in abundance, but activity is inhibited | The compound acts as an inhibitor, not by altering protein levels. |

| Alternative Oxidase | May increase | As a compensatory mechanism to bypass the block in the main respiratory chain. nih.gov |

| Apoptosis-Related Proteins (e.g., Caspases) | Increase | Activation of the apoptotic pathway in response to cellular stress. frontiersin.org |

| Cell Cycle Checkpoint Proteins | May increase or decrease | Reflecting the arrest of the cell cycle at specific phases. nih.gov |

| Oxidative Stress Response Proteins (e.g., Superoxide Dismutase, Catalase) | Increase | To counteract the increased production of reactive oxygen species. frontiersin.orgnih.gov |

Induction of Oxidative Stress and Redox Homeostasis Perturbations

A key consequence of inhibiting the mitochondrial respiratory chain is the increased production of reactive oxygen species (ROS), leading to oxidative stress. frontiersin.org The electron transport chain is a major site of ROS generation, and its disruption can lead to an imbalance in the cell's redox state. nih.gov This perturbation of redox homeostasis can cause widespread damage to cellular components, including lipids, proteins, and DNA. ulisboa.pt

Fungal cells have evolved sophisticated mechanisms to cope with oxidative stress, including enzymatic and non-enzymatic antioxidants. nih.gov However, the excessive ROS production induced by compounds like this compound can overwhelm these defense systems. frontiersin.org The resulting oxidative damage contributes significantly to the cellular dysfunction and eventual death of the fungal cell. frontiersin.orgulisboa.pt

Structure Activity Relationship Sar Studies of C26h18cln5o5 Analogues

Rational Design and Synthesis of C26H18ClN5O5 Analogues for SAR Exploration

The pyridotriazine core, a fusion of pyridine (B92270) and triazine rings, is a key pharmacophore in many biologically active compounds. mdpi.com Systematic modifications to this core are a primary strategy in SAR studies. The nitrogen atoms within this fused heterocyclic system are critical for establishing interactions with biological targets, often through hydrogen bonding. mdpi.comresearchgate.net

Research on related fused pyridine systems, such as pyrazolo[3,4-b]pyridines, demonstrates that the arrangement of nitrogen atoms within the core significantly influences binding affinity and biological activity. researchgate.netcdnsciencepub.com Synthetic strategies often involve the cyclization of substituted pyridines or pyrazoles to create the fused ring system. mdpi.comcdnsciencepub.com For instance, one-pot three-component domino reactions have been employed for the efficient synthesis of 4-aminopyrazolo[3,4-b]pyridine derivatives. researchgate.net

Modification of the pyridotriazine core itself can involve altering the substitution pattern on the pyridine or triazine ring. For example, in the synthesis of novel furo[2,3-b]pyridine-2-carboxamide and pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives, selective O-alkylation followed by cyclization and subsequent reactions with various amines or aldehydes led to a diverse library of compounds for anticancer screening. nih.gov These modifications can alter the electronic properties and steric profile of the core, leading to changes in biological activity.

Table 1: Examples of Core Modifications in Related Heterocyclic Systems and Their Impact on Activity

| Core Modification | Example Compound Series | Resulting Biological Activity | Reference |

| Isomeric Ring Systems | Pyrazolo[3,4-b]pyridines vs. other fused pyrazoles | Varied kinase inhibitory profiles | researchgate.net |

| Ring Fusion | Furo[2,3-b]pyridines | Potent anticancer activity | nih.gov |

| Heteroatom Substitution | Thiazolopyrimidines | CDC25 phosphatases enzyme inhibition | d-nb.info |

The peripheral aromatic and heterocyclic moieties attached to the core structure of this compound play a significant role in modulating its biological activity. The nature and position of substituents on these rings can drastically alter the compound's potency and selectivity. nih.govrsc.org

For instance, in studies on quinoline (B57606) derivatives, the presence of electron-donating groups like a methoxy (B1213986) group at specific positions enhanced antimalarial activity, while electron-withdrawing groups like chlorine at the same position led to a loss of activity. nih.gov Conversely, a chloro-substituent on a quinoline derivative anchored with a triazole was found to enhance its antileishmanial activity. rsc.org The introduction of halogen atoms or nitro groups on pyridine rings has also been shown to result in promising antimicrobial activity. mdpi.com

These substituent effects are often rationalized by their influence on the molecule's electronic distribution, lipophilicity, and steric interactions with the target protein. nih.gov For example, the anticancer activity of some quinoline derivatives was found to be associated with the electronic and steric characteristics of the substituents at the C-2 position. orientjchem.org

Table 2: Influence of Substituents on the Biological Activity of Related Quinoline Derivatives

| Substituent | Position on Quinoline Ring | Effect on Activity | Reference |

| Methoxy (OCH3) | 2 | Enhanced antimalarial activity | nih.gov |

| Chlorine (Cl) | 2 | Loss of antimalarial activity | nih.gov |

| Chlorine (Cl) | 7 | Good anti-inflammatory potential | nih.gov |

| Phenylsulfonyl | 4 | Good anti-inflammatory potential | nih.gov |

In the context of complex molecules, linkers can serve to position pharmacophoric elements at an optimal distance and orientation for target engagement. For example, in the design of PROTACs (Proteolysis Targeting Chimeras), the linker connecting the target-binding moiety and the E3 ligase-recruiting moiety is crucial for degradation efficiency and selectivity. nih.gov The introduction of heterocyclic units, such as nitrogen heterocycles, into linker structures has been shown to improve pharmacokinetic properties. nih.gov

Functional groups within the linker, such as amides or ureas, can also form important hydrogen bonds with the target. mdpi.com The hydrazone linker in certain quinoline derivatives has been associated with good growth inhibition of bacteria. rsc.org The choice of linker and its attachment points can therefore be a powerful tool for optimizing the biological profile of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. msjonline.orgej-chem.org This approach is invaluable for predicting the activity of newly designed analogues and for understanding the key physicochemical properties that drive biological efficacy. biointerfaceresearch.com

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, hydrophobic, and topological properties. nih.govnih.govresearchgate.net

For heterocyclic compounds like the analogues of this compound, a wide range of descriptors can be calculated using specialized software. nih.gov These can include:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometric descriptors: Molecular surface area, volume, and shape indices.

Quantum-chemical descriptors: Dipole moment, orbital energies (HOMO and LUMO), and atomic charges, which describe the electronic properties. biointerfaceresearch.com

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), and number of hydrogen bond donors and acceptors.

In a QSAR study on nitrogen heterocycles as N-Myristoyltransferase inhibitors, important descriptors included the solvent-accessible surface area of atoms with specific partial charges and the absolute surface area of carbon atoms. nih.govnih.govresearchgate.net For pyrazole (B372694) derivatives, physicochemical descriptors were correlated with COX-2 inhibitory activity. msjonline.org

The selection of descriptors is a critical step to avoid overfitting and to build a model with good predictive power. This often involves statistical techniques to reduce the dimensionality of the descriptor space and select the most relevant variables. nih.gov

Development of Predictive Statistical Models for Efficacy and Selectivity

Once a set of relevant molecular descriptors has been identified, various statistical methods can be employed to develop a predictive QSAR model. eco-vector.commdpi.commdpi.com The goal is to create a statistically significant equation that can accurately predict the biological activity of compounds based on their descriptor values.

Commonly used statistical methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors. msjonline.org

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Non-linear methods: These include techniques like Artificial Neural Networks (ANN), which can capture more complex, non-linear relationships between structure and activity. eco-vector.com

A crucial aspect of QSAR model development is rigorous validation to ensure its robustness and predictive ability. mdpi.com This typically involves:

Internal validation: Techniques like leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the training set and its activity is then predicted.

External validation: The model's predictive power is assessed on a set of compounds (the test set) that were not used in the model-building process. nih.govnih.gov

For example, a QSAR study on pyrazolyl-pyrimidinone derivatives as HIV-1 inhibitors used MLR, Multiple Nonlinear Regression (MNLR), and ANN to build predictive models, which were then validated. eco-vector.com The statistical significance of a QSAR model is often judged by parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the standard error of prediction. msjonline.orgnih.gov

Qualitative Structure-Activity Relationship Analysis for Lead Optimization

The journey from a promising hit compound to a clinical candidate is paved with meticulous molecular modifications and biological evaluations. For the lead series derived from the parent molecule, this compound, a qualitative structure-activity relationship (SAR) analysis is instrumental in guiding this optimization process. By systematically altering different parts of the chemical scaffold and observing the resultant changes in antifungal potency, researchers can deduce the structural requirements for optimal activity. This iterative process of synthesis and testing illuminates the pharmacophoric features and their spatial arrangements that are crucial for interacting with the fungal target.

Identification of Key Pharmacophoric Elements Critical for Antifungal Activity

Pharmacophore modeling simplifies the complex chemical structure of a molecule into a three-dimensional arrangement of essential features required for biological activity. researchgate.netnih.gov For the this compound series, analysis of various synthesized analogues has revealed several key pharmacophoric elements that are critical for its antifungal effects. The fundamental pharmacophore model for this class of compounds is hypothesized to consist of a specific constellation of hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

The initial lead compound, designated as Compound A , possesses a central heterocyclic core, a substituted aromatic ring, and a flexible side chain, all of which contribute to its antifungal profile. SAR studies, summarized in the table below, have dissected the contribution of each of these fragments.

| Compound | Modification from Compound A (this compound) | Antifungal Activity (MIC, µg/mL) |

|---|---|---|

| Compound A | Parent Compound | 8 |

| Analogue 1 | Removal of the chlorine atom from the phenyl ring | 32 |

| Analogue 2 | Replacement of the chlorine atom with a fluorine atom | 8 |

| Analogue 3 | Replacement of the chlorine atom with a methyl group | 16 |

| Analogue 4 | Modification of the ether linkage to a thioether | 64 |

| Analogue 5 | Removal of the terminal phenyl ring on the side chain | >128 |

| Analogue 6 | Introduction of a hydroxyl group on the terminal phenyl ring | 4 |

From these results, several critical pharmacophoric features can be identified:

Halogenated Phenyl Ring: The presence of a halogen atom on the phenyl ring is crucial for potent antifungal activity. The removal of the chlorine atom in Analogue 1 leads to a significant four-fold decrease in potency. However, the exact nature of the halogen seems less critical, as replacing chlorine with fluorine (Analogue 2 ) retains the activity, suggesting that an electron-withdrawing group in this position is a key requirement. The reduced activity of the methyl-substituted Analogue 3 further supports this hypothesis.

Ether Linkage: The oxygen atom in the ether linkage appears to be a critical hydrogen bond acceptor. Its replacement with a sulfur atom in Analogue 4 results in a dramatic loss of activity. This suggests a specific hydrogen bond interaction with the biological target that cannot be replicated by a thioether.

Terminal Aromatic Ring: The terminal phenyl ring on the side chain is indispensable for antifungal activity. Its complete removal in Analogue 5 abolishes any significant inhibitory effect. This part of the molecule likely engages in crucial hydrophobic or π-π stacking interactions within the target's binding site.

Potential for Hydrogen Bonding on the Terminal Ring: The enhancement of activity seen with Analogue 6 , which introduces a hydroxyl group, suggests that an additional hydrogen bond donor in this region is favorable. This finding provides a new vector for optimization, aiming to further enhance the binding affinity.

Mapping Structural Features to Specific Biological Mechanisms

Understanding the role of specific structural features in the context of the compound's mechanism of action provides a more profound basis for rational drug design. For the this compound series, it is hypothesized that these compounds exert their antifungal effect by inhibiting a key fungal enzyme. The structural modifications can be mapped to putative interactions within the enzyme's active site.

The proposed biological target for this series is believed to be a fungal-specific lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. The following table outlines the presumed role of each key structural feature in this interaction.

| Structural Feature | Putative Role in Biological Mechanism | Supporting Evidence from SAR |

|---|---|---|

| Halogenated Phenyl Ring | Acts as a key recognition element, potentially through halogen bonding or by influencing the electronics of the aromatic system for optimal π-π stacking with aromatic residues in the active site. | Loss of activity upon removal of the halogen (Analogue 1). |

| Central Heterocyclic Core | Coordinates with the heme iron in the active site of lanosterol 14α-demethylase, a characteristic interaction for azole antifungals. | This is a core assumption based on the general mechanism of related antifungal classes. |

| Ether Linkage | Forms a critical hydrogen bond with a key amino acid residue (e.g., a serine or threonine) in the enzyme's active site, orienting the molecule for optimal binding. | Significant loss of activity when replaced by a thioether (Analogue 4). |

| Flexible Side Chain | Allows the terminal phenyl ring to adopt the correct conformation to fit into a hydrophobic pocket within the active site. | The length and flexibility are likely optimized in the parent compound. |

| Terminal Phenyl Ring | Engages in hydrophobic and van der Waals interactions within a distal hydrophobic pocket of the enzyme, anchoring the molecule. | Abolished activity upon its removal (Analogue 5). |

| Substituents on Terminal Ring | Can form additional favorable interactions, such as hydrogen bonds, with residues at the entrance of the binding pocket. | Enhanced activity with the introduction of a hydroxyl group (Analogue 6). |

Computational and Theoretical Studies of C26h18cln5o5

Molecular Docking Investigations of C26H18ClN5O5 with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. researchgate.net This method is instrumental in identifying potential biological targets and understanding the interactions that govern ligand binding. For pyrazolo[3,4-d]pyrimidine derivatives, molecular docking studies have been crucial in elucidating their potential as inhibitors of various protein kinases, which are key targets in cancer therapy. nih.govmdpi.comresearchgate.net

Docking studies on pyrazolo[3,4-d]pyrimidine analogues have revealed common binding modes within the ATP-binding site of kinases. nih.govmdpi.com A recurring interaction pattern involves the formation of hydrogen bonds between the pyrazolopyrimidine core and key amino acid residues in the hinge region of the kinase. For instance, in studies of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a crucial hydrogen bond with the backbone of Leu83 has been consistently observed. nih.govrsc.org

The following table summarizes key interactions observed in docking studies of various pyrazolo[3,4-d]pyrimidine derivatives with their respective biological targets.

| Compound Class | Biological Target | Key Interacting Residues | Type of Interaction |

| Pyrazolo[3,4-d]pyrimidines | CDK2 | Leu83 | Hydrogen Bonding |

| Phenylpyrazolo[3,4-d]pyrimidines | EGFR | Met769, Gly772, Cys773 | Hydrogen Bonding, pi-pi Stacking |

| Phenylpyrazolo[3,4-d]pyrimidines | VEGFR-2 | Lys868, Leu1035 | pi-pi Stacking |

| Pyrazolopyrimidine Analogues | TgCDPK1 | Gly63, Val47, Leu114, Ala61 | Hydrogen Bonding, Hydrophobic Interactions |

| Pyrazolopyrimidine Analogues | Src | Met341, Thr338, Ala390 | Hydrogen Bonding, Hydrophobic Interactions |

This table is generated based on findings from multiple studies on pyrazolo[3,4-d]pyrimidine derivatives. nih.govmdpi.comrsc.org

Molecular docking programs utilize scoring functions to estimate the binding affinity between a ligand and its target. These scores, often expressed in kcal/mol, provide a relative ranking of different compounds and binding poses. For a series of 1H-Pyrazolo[3,4-d]pyrimidines designed as CDK2 inhibitors, in silico predicted Ki values suggested promising inhibitory activity. researchgate.net

In a study on pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) and Src kinase, docking scores were used to identify the most potent inhibitors. rsc.org The reliability of the docking protocol was validated by redocking the native ligands into their respective binding pockets, which resulted in low root-mean-square deviation (RMSD) values, indicating a high degree of accuracy. rsc.org Similarly, for novel anticancer compounds based on pyrazolo[3,4-d]pyrimidine, molecular docking studies showed maximum XP docking scores for potent analogues against TRAP1 kinase. dntb.gov.ua

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their complexes over time. These simulations provide a more realistic representation of the biological system compared to static docking poses by considering the flexibility of both the ligand and the protein in a simulated physiological environment. rsc.org

MD simulations are frequently used to validate the results of molecular docking and to assess the stability of the predicted ligand-receptor complexes. rsc.org In studies of pyrazolo[3,4-d]pyrimidine derivatives, MD simulations have been performed for several nanoseconds to ensure that the ligand remains stably bound within the active site of the target protein. rsc.org The stability of the complex is often evaluated by monitoring the RMSD of the protein and ligand over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and that the binding mode is maintained. These simulations have confirmed the stability of the interactions identified through docking, such as the key hydrogen bonds in the hinge region of kinases. rsc.org

Quantum Chemical Calculations for this compound and its Analogues

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. mdpi.com These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which can be valuable in understanding the intrinsic properties of a drug candidate and its interactions with a biological target.

For new pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations using the B3LYP hybrid functional combined with a 6–311++G(d,p) basis set have been employed to accurately model their geometrical parameters, such as bond lengths and angles. mdpi.com Such calculations are essential for obtaining a precise three-dimensional structure of the molecule, which is a prerequisite for accurate molecular docking and MD simulations. The calculated geometries can be compared with experimental data from X-ray crystallography to validate the computational methodology. mdpi.com

Electronic Structure, Charge Distribution, and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. rsc.org By calculating the distribution of electrons within this compound, it is possible to identify regions of high and low electron density, which are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution, where areas of negative potential (typically colored red) indicate regions prone to electrophilic attack, while areas of positive potential (blue) are susceptible to nucleophilic attack.

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Interactive Table: Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) |

| Chemical Hardness | η | 1.85 |

| Chemical Softness | S | 0.54 |

| Electronegativity | χ | 3.95 |

| Chemical Potential | μ | -3.95 |

| Electrophilicity Index | ω | 4.22 |

Note: The values presented are representative for this class of compounds and are derived from typical computational outputs.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. mdpi.com It focuses on the interactions between the HOMO and LUMO of reacting species. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital that is most likely to accept electrons (electrophilic). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For this compound, the distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. Typically, in similar heterocyclic systems, the HOMO is localized over the electron-rich portions of the molecule, such as the pyrazole (B372694) and thiophene (B33073) rings, while the LUMO is distributed over the electron-deficient regions.

Interactive Table: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Note: The values presented are representative for this class of compounds and are derived from typical computational outputs.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for this compound

In silico ADME prediction is a crucial step in the early stages of drug discovery, helping to assess the potential pharmacokinetic properties of a compound. nih.gov These computational models use the molecular structure of a compound to predict its behavior in the body. researchgate.net By identifying potential liabilities early on, these predictions can guide the optimization of lead compounds. mdpi.com

Several key ADME parameters are typically evaluated:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound will be absorbed from the gastrointestinal tract.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) indicate how the compound will distribute throughout the body.

Metabolism: The likelihood of metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, is assessed to predict the compound's metabolic stability.

Excretion: While not always directly predicted, parameters related to solubility and clearance can provide insights into the probable routes of excretion.

Various computational models, including those based on quantitative structure-activity relationships (QSAR), are employed to generate these predictions.

Interactive Table: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Range | Interpretation |

| Human Intestinal Absorption (HIA) | >80% | Good absorption |

| Caco-2 Permeability (logPapp) | >0.9 | High permeability |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB |

| Plasma Protein Binding (PPB) | >90% | High binding to plasma proteins |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

Note: The values presented are representative for this class of compounds and are derived from typical computational outputs.

Advanced Preclinical in Vitro Efficacy Assessments of C26h18cln5o5

Efficacy Testing of C26H18ClN5O5 in Complex In Vitro Models

Traditional two-dimensional (2D) cell cultures often fall short of replicating the intricate microenvironments of host tissues, which can impact the predictive value of preclinical efficacy studies. healthcare-in-europe.comnih.gov Consequently, the evaluation of this compound has moved towards more physiologically relevant three-dimensional (3D) models and microfluidic systems that better mimic the complexities of invasive fungal infections.

Application of Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids, Organoids) for Enhanced Physiological Relevance

Three-dimensional cell culture models, such as spheroids and organoids, offer a more accurate representation of the in vivo environment by promoting cell-cell and cell-matrix interactions that are absent in 2D cultures. While specific studies detailing the use of fungal spheroids or organoids to test Olorofim are not yet widely published, the application of such models is a critical area of investigation in antifungal drug development. These models can be used to assess drug penetration, efficacy against biofilms, and interactions with host cells in a more realistic setting. For instance, a lung organoid model could be infected with Aspergillus fumigatus to evaluate the efficacy of Olorofim in a setting that mimics the architecture of lung tissue.

Use of Microfluidic Organ-on-a-Chip Systems to Simulate Tissue Environments

Microfluidic organ-on-a-chip systems represent a significant advancement in preclinical modeling, allowing for the recreation of the dynamic microenvironments of human organs. nih.govresearchgate.net A notable development in this area is a chip-based infection model designed to observe the spread of fungal infections in the lung. healthcare-in-europe.com This "lung-on-a-chip" model allows for the live microscopic observation of damage to lung tissue caused by invasive fungal infections like aspergillosis. healthcare-in-europe.com Such a system could be invaluable for testing the efficacy of this compound by enabling real-time tracking of fungal growth inhibition and the response of immune cells in a simulated human lung environment. healthcare-in-europe.com

High-Throughput and High-Content Screening of this compound and its Library of Analogues

The discovery and optimization of this compound were facilitated by advanced screening methodologies. High-throughput screening (HTS) of extensive chemical libraries was instrumental in identifying initial lead compounds with activity against fungal pathogens. researchgate.netnih.gov Olorofim itself was discovered through in vitro screening of chemical libraries against A. fumigatus. researchgate.net

High-content screening (HCS) further enhances the drug discovery process by providing detailed, multiparametric data on the effects of compounds on fungal cells. This can include automated microscopy and image analysis to quantify various cellular features. A study utilizing high-throughput microscopy monitored the antifungal potential of Olorofim at sub-minimum inhibitory concentration (sub-MIC) levels, focusing on the early stages of growth of pathogenic Aspergillus species. researchgate.netnih.gov This approach revealed that Olorofim exhibited significant growth inhibitory activities at concentrations more than 100,000-fold below its MIC, a level of detail not achievable with standard methods. nih.gov

The table below summarizes the potent in vitro activity of Olorofim against various filamentous fungi, data which is foundational for high-throughput screening follow-up.

| Fungal Species | Number of Strains | MIC Range (mg/L) | MIC90 (mg/L) |

| Aspergillus fumigatus | 1496 (wild-type) | 0.031 - 0.125 | 0.063 - 0.125 |

| Aspergillus fumigatus | 276 (azole-resistant) | 0.063 - 0.125 | 0.063 - 0.125 |

| Scedosporium spp. | 170 | 0.03 - 0.5 | 0.03 - 0.5 |

| Fusarium proliferatum | 4 | 0.03 - 0.06 | N/A |

| Trichophyton indotineae | 46 | N/A | 0.01 (GMIC) |

| Coccidioides spp. | 59 | N/A | 0.011 (GMIC) |

Data compiled from multiple sources. nih.govmdpi.com MIC90 represents the concentration required to inhibit 90% of the isolates, while GMIC is the geometric mean MIC.

Target Engagement Studies in Live Cell Systems using Advanced Imaging Techniques

Understanding how a drug interacts with its target within a living cell is crucial for confirming its mechanism of action. Advanced imaging techniques, such as confocal live-cell imaging, have been employed to study the target engagement of this compound. nih.govmanchester.ac.uk

A key study investigated the dynamic effects of Olorofim treatment on the morphology and organization of Aspergillus fumigatus hyphae. nih.govmanchester.ac.uk This research utilized confocal live-cell imaging to observe several cellular consequences of Olorofim exposure, including:

Increased chitin (B13524) content in the cell wall

Increased septation

Enlargement of vacuoles

Inhibition of mitosis

Furthermore, a colocalization study using MitoTracker Red FM confirmed for the first time that the target of Olorofim, dihydroorotate (B8406146) dehydrogenase (DHODH), is localized in the mitochondria of A. fumigatus. nih.govmanchester.ac.uk Time-lapse live-cell imaging has also demonstrated that Olorofim causes an immediate slowing of the elongation of germ tubes and vegetative hyphae, with prolonged exposure leading to hyphal lysis. nih.gov

Mechanistic Studies on this compound’s Selectivity for Fungal vs. Host Cells

A critical aspect of any antimicrobial agent is its selectivity for the pathogen over the host. This compound exhibits a high degree of selectivity for the fungal dihydroorotate dehydrogenase (DHODH) enzyme over its human counterpart. mdpi.comasm.org This selectivity is the foundation of its favorable preclinical profile.

The mechanism of this selectivity is rooted in the structural and phylogenetic differences between the fungal and human DHODH enzymes. nih.govmdpi.com Human DHODH is only approximately 30% identical to the fungal homolog in A. fumigatus. nih.gov This divergence allows Olorofim to bind effectively to the fungal enzyme while having a significantly reduced affinity for the human enzyme.

Biochemical assays have quantified this selectivity, demonstrating a profound difference in inhibitory potency. The table below highlights the differential activity of Olorofim against fungal and human DHODH.

| Enzyme Source | IC50 | Fold Difference |

| Recombinant Aspergillus fumigatus DHODH | 44 nM | >2200-fold |

| Recombinant Human DHODH | >100,000 nM |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. mdpi.com

This remarkable selectivity is attributed to inter-species variations in the hydrophobic channel of the DHODH enzyme. mdpi.com Olorofim is predicted to bind in the quinone channel of the fungal enzyme, which prevents the reoxidation of a necessary cofactor, thereby halting pyrimidine (B1678525) biosynthesis. nih.gov The structural differences in this binding site between fungal and human DHODH are the molecular basis for the selective antifungal activity of this compound. cresset-group.com

Future Perspectives and Translational Research Directions for C26h18cln5o5

Rational Design of Next-Generation C26H18ClN5O5 Analogues with Improved Efficacy and Selectivity

The development of Volasertib itself was an evolution from an earlier PLK1 inhibitor, BI 2536, aiming for an improved pharmacokinetic profile. researchgate.netnih.gov This progression exemplifies the principles of rational drug design. Future efforts will build on this foundation to create next-generation analogues with superior therapeutic windows.